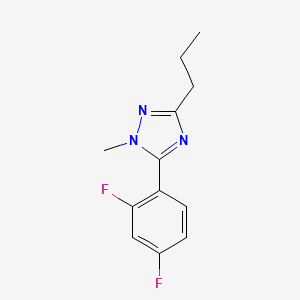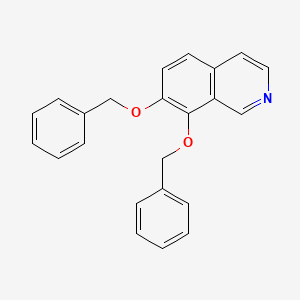
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one is a synthetic organic compound that features a triazole ring, a functional group known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one typically involves the reaction of a suitable precursor with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the triazole, followed by nucleophilic substitution on a halogenated precursor .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby disrupting essential biological processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
Comparison: Compared to these similar compounds, 4,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)decan-5-one exhibits unique properties due to its longer carbon chain and specific substitution pattern. These structural differences can influence its biological activity and specificity, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
89517-56-6 |
|---|---|
Formule moléculaire |
C14H25N3O |
Poids moléculaire |
251.37 g/mol |
Nom IUPAC |
4,4-dimethyl-6-(1,2,4-triazol-1-yl)decan-5-one |
InChI |
InChI=1S/C14H25N3O/c1-5-7-8-12(17-11-15-10-16-17)13(18)14(3,4)9-6-2/h10-12H,5-9H2,1-4H3 |
Clé InChI |
BMMXSPDADQVKIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C(C)(C)CCC)N1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
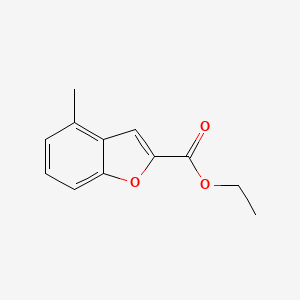
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
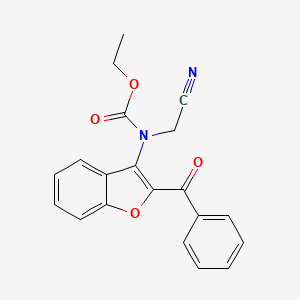
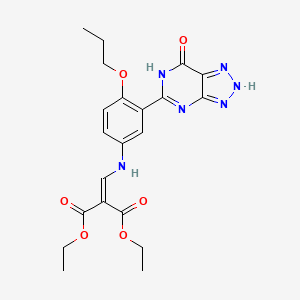
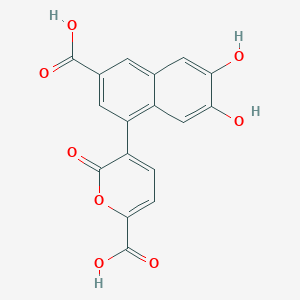
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
